

TP3 in Glioblastoma Treatment: A Comparative Analysis of Natural Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TP3

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A comprehensive review of preclinical data suggests that the antimicrobial peptide Tilapia Piscidin 3 (**TP3**) shows significant promise in combating glioblastoma (GBM), a highly aggressive brain tumor. While direct comparative studies are lacking, preclinical evidence indicates that **TP3** exhibits potent anti-infiltrative and anti-motility effects on glioblastoma cells. This guide provides a detailed comparison of **TP3** with other well-researched natural compounds, supported by available experimental data, to offer an objective overview for researchers and drug development professionals.

Glioblastoma is notorious for its diffuse infiltration into the brain parenchyma, a characteristic that significantly contributes to tumor recurrence and poor patient prognosis.[1] Current standard treatments, including surgery, radiation, and chemotherapy with temozolomide, have shown limited efficacy in extending patient survival.[2] This has spurred the investigation of natural compounds as potential alternative or adjuvant therapies.[3][1][4] Among these, **TP3**, a peptide derived from Nile tilapia, has emerged as a candidate of interest due to its unique mechanism of action against GBM cells.[5]

TP3: A Focus on Inhibiting Glioblastoma Cell Infiltration and Motility

TP3's primary mechanism against glioblastoma does not appear to be direct cytotoxicity but rather the disruption of processes crucial for tumor invasion and spread.[5] Studies have demonstrated that **TP3** significantly reduces the adhesion, migration, and invasion of various glioblastoma cell lines.[5][6]

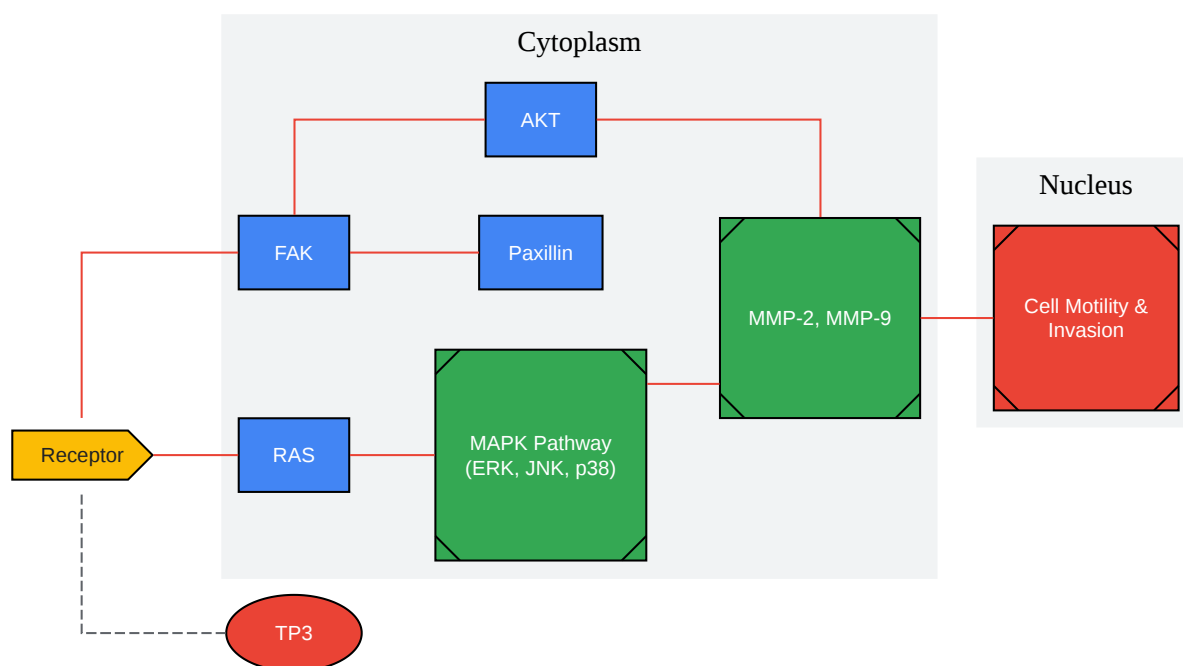
Key Experimental Findings for TP3:

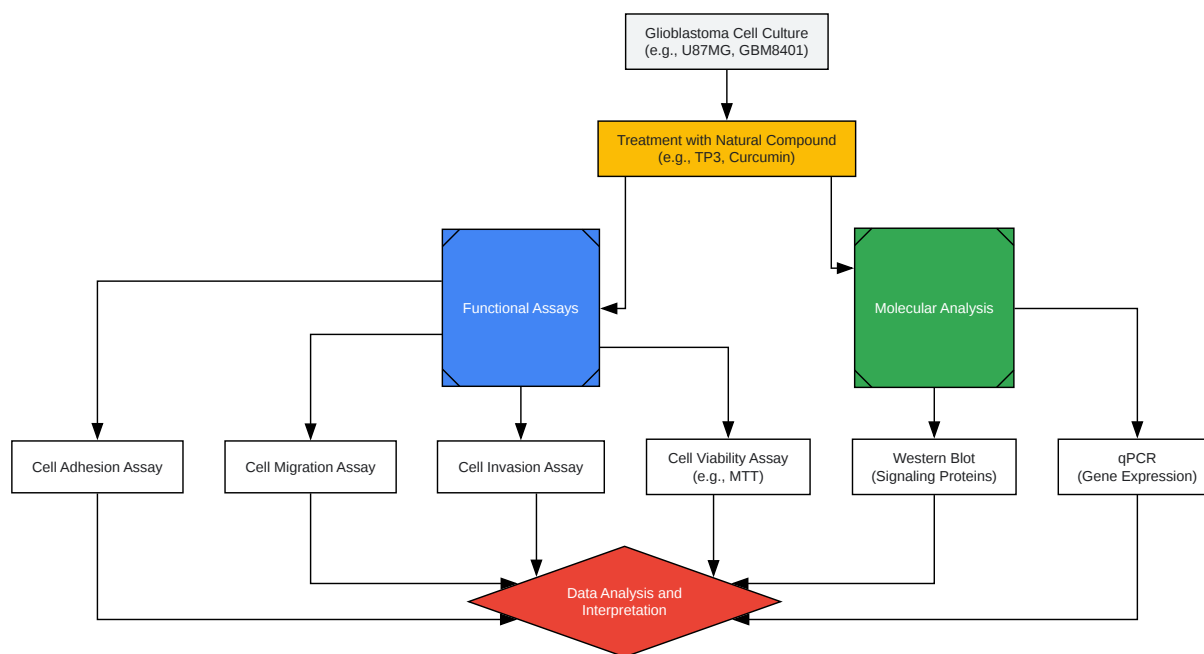
Table 1: Efficacy of **TP3** on Glioblastoma Cell Lines

| Metric | Cell Line | Concentration | Result |
|--|----------------|------------------------|----------------------------|
| Cell Adhesion | GBM8401 | 10 µmol/L | ~60% reduction |
| U87MG | 10 µmol/L | ~40% reduction | |
| T98G | 10 µmol/L | ~44% reduction | |
| Cell Migration | GBM8401 | 1 µmol/L | Significant inhibition |
| U87MG | 1 µmol/L | Significant inhibition | |
| Cell Invasion | GBM8401 | 1 µmol/L | Significant inhibition |
| U87MG | 1 µmol/L | Significant inhibition | |
| MMP-2 & MMP-9 Expression | GBM8401, U87MG | 10 µmol/L | Significant downregulation |
| Phosphorylated Protein Kinase B (AKT) Expression | GBM8401, U87MG | 10 µmol/L | Significant downregulation |
| Phosphorylated Extracellular Signal-Regulated Kinases (ERK) Expression | GBM8401 | 10 µmol/L | ~80% reduction |
| U87MG | 10 µmol/L | ~75% reduction | |
| Phosphorylated JNK Expression | GBM8401, U87MG | 10 µmol/L | ~50% reduction |
| Phosphorylated p38 Expression | GBM8401 | 10 µmol/L | ~75% reduction |
| U87MG | 10 µmol/L | ~60% reduction | |

Data sourced from a study by Chen et al. (2020). The results are presented as approximate reductions or significant inhibitions as reported in the study.[5]

The anti-invasive effects of **TP3** are attributed to its ability to modulate the tumor microenvironment by downregulating matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the breakdown of the extracellular matrix.[5] Furthermore, **TP3** has been shown to inhibit key signaling pathways involved in cell motility and proliferation, including the MAPK, FAK, and AKT pathways.[5][6]





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- To cite this document: BenchChem. [TP3 in Glioblastoma Treatment: A Comparative Analysis of Natural Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1575675#is-tp3-more-effective-than-other-natural-compounds-against-glioblastoma]

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